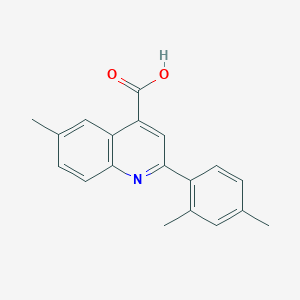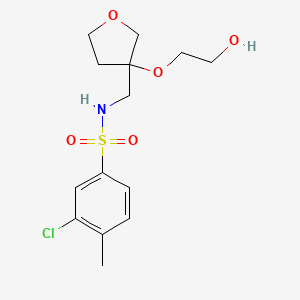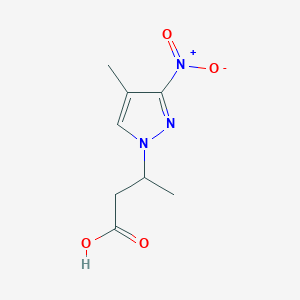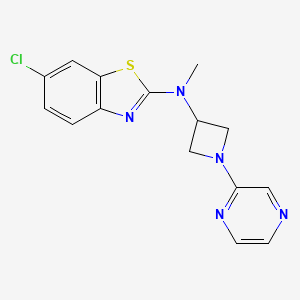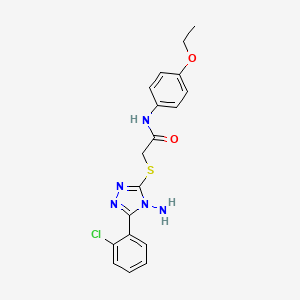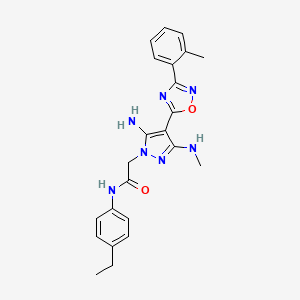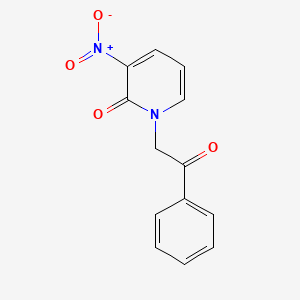
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been extensively studied for its various applications in the field of biochemistry and medicine.
Mechanism of Action
The mechanism of action of 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one involves the inhibition of PARP enzyme activity. PARP is an enzyme that is involved in DNA repair, and its inhibition by this compound leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP enzyme activity. This inhibition leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one in lab experiments is its potent inhibition of PARP enzyme activity, which makes it an effective tool for studying the role of PARP in DNA repair and cancer treatment. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one. One of the most significant areas of research is the development of more potent and selective PARP inhibitors for cancer treatment. Additionally, there is a need for further research on the anti-inflammatory and neuroprotective effects of this compound, which could have significant implications for the treatment of various diseases. Finally, there is a need for more research on the toxicity and safety of this compound, which could help to identify potential limitations and risks associated with its use in lab experiments and clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potent inhibition of PARP enzyme activity makes it an effective tool for studying the role of PARP in DNA repair and cancer treatment. Additionally, it has anti-inflammatory and neuroprotective effects that could have significant implications for the treatment of various diseases. However, its toxicity and safety need to be further studied to identify potential limitations and risks associated with its use in lab experiments and clinical settings.
Synthesis Methods
The synthesis of 3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one can be achieved through a multistep process. The starting material for the synthesis is 2-acetylpyridine, which is reacted with nitric acid and acetic anhydride to form 2-nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one. This compound is then reduced with sodium dithionite to yield this compound. The purity of the compound can be further enhanced through recrystallization.
Scientific Research Applications
3-Nitro-1-(2-oxo-2-phenyl-ethyl)-1H-pyridin-2-one has been widely used in scientific research for its various applications. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition by this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
3-nitro-1-phenacylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12(10-5-2-1-3-6-10)9-14-8-4-7-11(13(14)17)15(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZUXZFCUKXUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

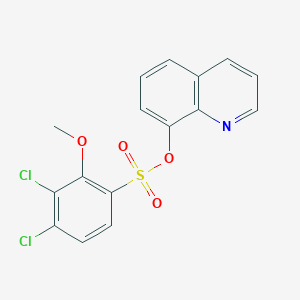
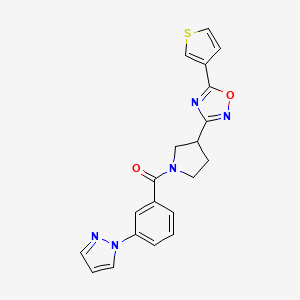


![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2755344.png)
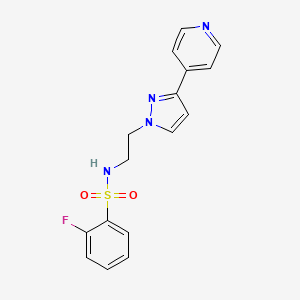
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2755349.png)
![5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2755352.png)
